4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol is an organic compound that features a pyrazine ring substituted with an amino group and a bromine atom, as well as a phenol group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introducing a bromine atom to the pyrazine ring.
Amination: Substituting an amino group at a specific position on the pyrazine ring.
Coupling Reaction: Attaching the pyrazine ring to a phenol group through a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form different amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazines.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Components in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Biological Probes: Used in the study of biological pathways.
Medicine
Drug Development: Potential lead compounds for the development of new drugs.
Diagnostics: Used in diagnostic assays.
Industry
Dyes and Pigments: Components in the synthesis of dyes.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Amino-6-chloro-pyrazin-2-yl)-phenol: Similar structure with a chlorine atom instead of bromine.
4-(3-Amino-6-fluoro-pyrazin-2-yl)-phenol: Similar structure with a fluorine atom instead of bromine.
4-(3-Amino-6-iodo-pyrazin-2-yl)-phenol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol may confer unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C10H8BrN3O |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-(3-amino-6-bromopyrazin-2-yl)phenol |
InChI |
InChI=1S/C10H8BrN3O/c11-8-5-13-10(12)9(14-8)6-1-3-7(15)4-2-6/h1-5,15H,(H2,12,13) |
InChI Key |
PFWWDFZZHQTJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CN=C2N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.